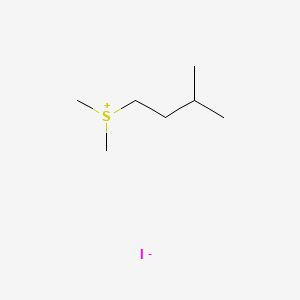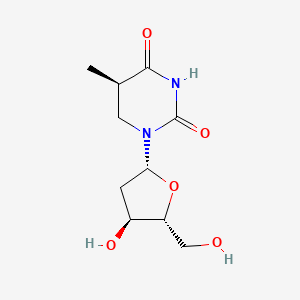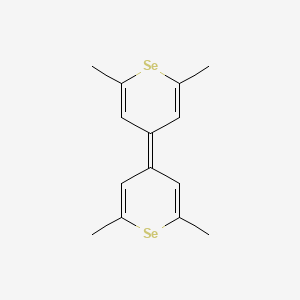
Oxazole, 4,5-dihydro-4-(methoxymethyl)-2,5-diphenyl-, (4S,5S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole, 4,5-dihydro-4-(methoxymethyl)-2,5-diphenyl-, (4S,5S)- is a chiral compound with significant applications in organic synthesis. It is known for its utility in the preparation of chiral β-substituted acids, aldehydes, and alcohols . The compound’s molecular formula is C12H15NO2, and it has a molecular weight of 205.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 4,5-dihydro-4-(methoxymethyl)-2,5-diphenyl-, (4S,5S)- typically involves the use of chiral acetimidates. One common method includes the reaction of a chiral acetimidate with an appropriate aldehyde or ketone under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and enantiomeric excess of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxazole, 4,5-dihydro-4-(methoxymethyl)-2,5-diphenyl-, (4S,5S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles or other derivatives.
Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
Oxazole, 4,5-dihydro-4-(methoxymethyl)-2,5-diphenyl-, (4S,5S)- has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Oxazole, 4,5-dihydro-4-(methoxymethyl)-2,5-diphenyl-, (4S,5S)- involves its interaction with specific molecular targets. The compound’s chiral nature allows it to selectively bind to certain enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Oxazole, 4,5-dihydro-4-(methoxymethyl)-2-methyl-5-phenyl-, (4S,5S)-: This compound has a similar structure but with a methyl group instead of a diphenyl group.
Oxazole, 4,5-dihydro-4-(methoxymethyl)-2-methyl-5-phenyl-, (4S-trans)-: Another similar compound with a different stereochemistry.
Uniqueness
Oxazole, 4,5-dihydro-4-(methoxymethyl)-2,5-diphenyl-, (4S,5S)- is unique due to its specific chiral configuration and the presence of both methoxymethyl and diphenyl groups.
Properties
CAS No. |
77250-64-7 |
|---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
(4S,5S)-4-(methoxymethyl)-2,5-diphenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C17H17NO2/c1-19-12-15-16(13-8-4-2-5-9-13)20-17(18-15)14-10-6-3-7-11-14/h2-11,15-16H,12H2,1H3/t15-,16-/m0/s1 |
InChI Key |
FFUXJTGXTQOHPV-HOTGVXAUSA-N |
Isomeric SMILES |
COC[C@H]1[C@@H](OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
COCC1C(OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


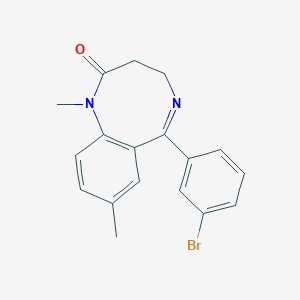
![2-[4-[2-[4-[benzyl(ethyl)amino]phenyl]ethenyl]pyridin-1-ium-1-yl]ethanol;chloride](/img/structure/B14442002.png)

![Ethyl 2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylate](/img/structure/B14442010.png)
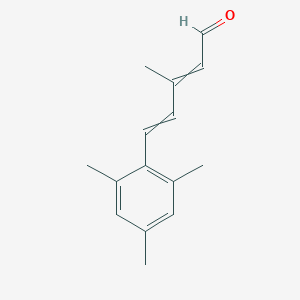
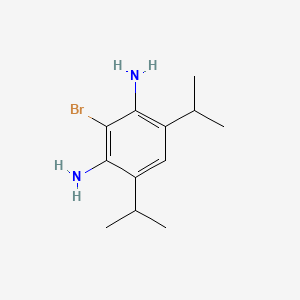
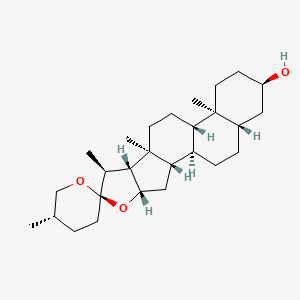
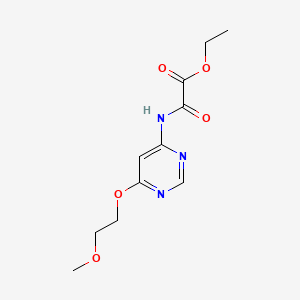
![3,3'-[1,2-Phenylenebis(oxy)]di(propan-1-ol)](/img/structure/B14442063.png)
